![molecular formula C11H16O2S B13456022 3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2913176-65-3](/img/structure/B13456022.png)
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a unique compound that features a bicyclo[1.1.1]pentane core with a thian-4-yl substituent. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for aromatic rings, which can enhance the pharmacokinetic properties of drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thian-4-yl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical reactions, to construct the bicyclo[1.1.1]pentane core efficiently . The scalability of these methods allows for the production of significant quantities of the compound for further research and development.
Chemical Reactions Analysis
Types of Reactions
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.
Major Products
The major products formed from these reactions depend on the specific transformation being performed. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and specificity to biological targets. The thian-4-yl group may further modulate the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a pyrazin-2-yl group instead of a thian-4-yl group and has been studied for its potential in medicinal chemistry.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound lacks the thian-4-yl substituent but serves as a versatile building block for various chemical transformations.
Uniqueness
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the thian-4-yl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing innovative applications in various fields .
Properties
CAS No. |
2913176-65-3 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-(thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2S/c12-9(13)11-5-10(6-11,7-11)8-1-3-14-4-2-8/h8H,1-7H2,(H,12,13) |
InChI Key |
AZXWAYKZLVAKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C23CC(C2)(C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



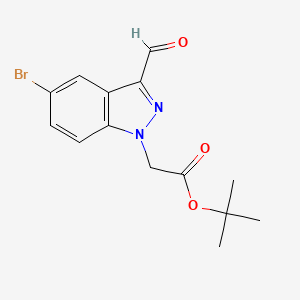
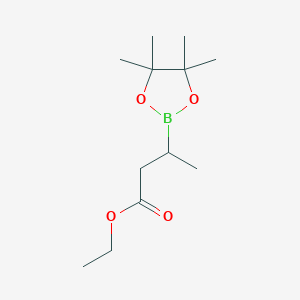
![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)
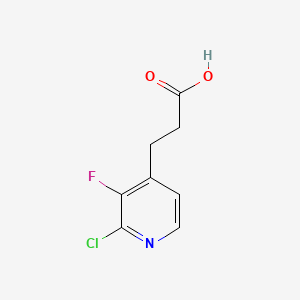

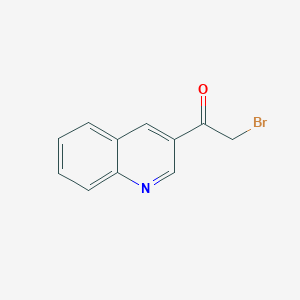
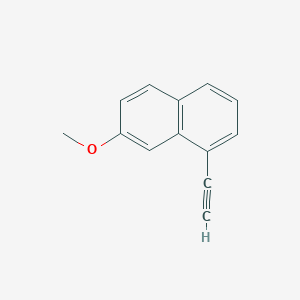
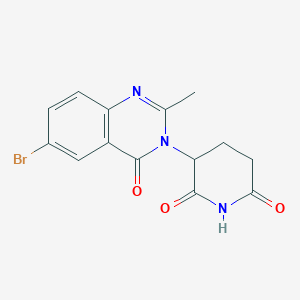
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)

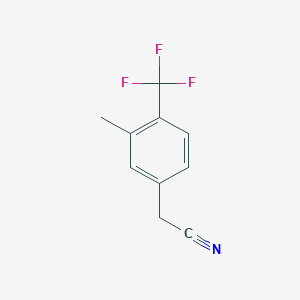

![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
